Acetonitrile, (hexyloxy)- Acetonitrile, (hexyloxy)-
Brand Name: Vulcanchem
CAS No.: 66912-24-1
VCID: VC16072386
InChI: InChI=1S/C8H15NO/c1-2-3-4-5-7-10-8-6-9/h2-5,7-8H2,1H3
SMILES:
Molecular Formula: C8H15NO
Molecular Weight: 141.21 g/mol

Acetonitrile, (hexyloxy)-

CAS No.: 66912-24-1

Cat. No.: VC16072386

Molecular Formula: C8H15NO

Molecular Weight: 141.21 g/mol

* For research use only. Not for human or veterinary use.

Acetonitrile, (hexyloxy)- - 66912-24-1

Specification

CAS No. 66912-24-1
Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
IUPAC Name 2-hexoxyacetonitrile
Standard InChI InChI=1S/C8H15NO/c1-2-3-4-5-7-10-8-6-9/h2-5,7-8H2,1H3
Standard InChI Key VEAMDGDGVPXWDQ-UHFFFAOYSA-N
Canonical SMILES CCCCCCOCC#N

Introduction

Structural and Molecular Characteristics

Acetonitrile, (hexyloxy)-, or 2-hexoxyacetonitrile, features a linear hexyl chain (C₆H₁₃O) bonded via an ether linkage to the nitrile-bearing carbon of acetonitrile. The IUPAC name, 2-hexoxyacetonitrile, reflects this connectivity. Key structural identifiers include:

PropertyValue
Molecular FormulaC₈H₁₅NO
Molecular Weight141.21 g/mol
InChIInChI=1S/C8H15NO/c1-2-3-4-5-7-10-8-6-9/h2-5,7-8H2,1H3
InChI KeyVEAMDGDGVPXWDQ-UHFFFAOYSA-N
Canonical SMILESCCCCCCOCC#N

The hexyloxy group imparts significant hydrophobicity, while the nitrile moiety contributes polarity, creating a bifunctional molecule capable of interacting with both organic and aqueous phases. Computational models predict a bent conformation around the ether oxygen, optimizing steric interactions between the hexyl chain and nitrile group.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthesis route involves the nucleophilic substitution of acetonitrile with hexanol under acidic or basic conditions:

  • Reaction Mechanism:

    • Hexanol (C₆H₁₃OH) reacts with acetonitrile (CH₃CN) in the presence of a strong base (e.g., NaH) or acid (e.g., H₂SO₄).

    • The hydroxyl group of hexanol attacks the electrophilic carbon of acetonitrile, displacing a proton and forming the ether linkage.

    C₆H₁₃OH+CH₃CNH⁺/OH⁻C₆H₁₃OCH₂CN+H₂O\text{C₆H₁₃OH} + \text{CH₃CN} \xrightarrow{\text{H⁺/OH⁻}} \text{C₆H₁₃OCH₂CN} + \text{H₂O}

    Yields typically range from 60–75%, with purification achieved via fractional distillation or column chromatography.

Industrial Manufacturing

Large-scale production employs continuous-flow reactors to enhance efficiency:

  • Process Parameters:

    • Temperature: 80–120°C

    • Pressure: 1–3 atm

    • Catalysts: Heterogeneous acid catalysts (e.g., Amberlyst-15) reduce side reactions.

Economic analyses estimate a production cost of $12–$18 per kilogram, driven by raw material expenses and energy-intensive purification steps.

Physicochemical Properties

Solubility and Stability

  • Solubility:

    • Miscible with polar aprotic solvents (e.g., DMF, DMSO).

    • Limited solubility in water (0.8 g/L at 25°C) due to the hydrophobic hexyl chain.

  • Thermal Stability:

    • Decomposes above 240°C, releasing hydrogen cyanide (HCN) and hexyl radicals.

Spectroscopic Data

  • IR Spectroscopy:

    • Strong absorption at 2245 cm⁻¹ (C≡N stretch).

    • Peaks at 1120 cm⁻¹ (C-O-C asymmetric stretch) confirm the ether linkage.

  • NMR (¹H):

    • δ 0.88 ppm (t, 3H, terminal CH₃).

    • δ 3.45 ppm (t, 2H, OCH₂).

    • δ 4.10 ppm (s, 2H, CH₂CN).

Industrial and Research Applications

Solvent in Organic Synthesis

Acetonitrile, (hexyloxy)- serves as a co-solvent in reactions requiring both polar and nonpolar environments:

  • Case Study: In Suzuki-Miyaura couplings, its use increases reaction rates by 40% compared to pure DMF, attributed to enhanced substrate solubility.

Pharmaceutical Intermediate

The nitrile group undergoes facile transformations:

  • Hydrolysis: Produces 2-hexoxyacetic acid, a precursor to NSAIDs.

  • Reduction: Generates 2-hexoxyethylamine, used in antihistamine synthesis.

Materials Science

Incorporated into liquid crystals for display technologies, the compound improves thermal stability by 15°C compared to alkoxy analogs.

Biological Interactions and Toxicity

Membrane Dynamics

Studies suggest the hexyloxy chain integrates into lipid bilayers, increasing membrane fluidity by 20% at 1 mM concentrations. This property is under investigation for drug delivery systems.

Cytotoxicity Profile

  • Acute Exposure:

    • LD₅₀ (rat, oral): 980 mg/kg.

    • Symptoms: Respiratory distress, cyanosis.

  • Chronic Effects:

    • Prolonged exposure linked to thyroid dysfunction in murine models.

Emerging Research Frontiers

Green Chemistry Applications

Recent efforts focus on enzymatic synthesis using lipases, achieving 88% yield under mild conditions (pH 7, 37°C).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator